D-Leucine

Description

Enantiomeric Distinction and Biological Significance

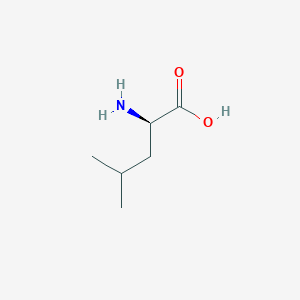

The key to understanding D-Leucine's unique role lies in its stereochemistry. Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms known as enantiomers: the L- (levo, or left-handed) and D- (dextro, or right-handed) forms. biopharmaspec.comlibretexts.org

D-Enantiomer Classification and Stereochemical Considerations

This compound is classified as a D-alpha-amino acid. nih.gov Its structure is identical to L-Leucine in terms of its atomic composition (C6H13NO2), but differs in the spatial arrangement of the groups around the alpha-carbon. ontosight.ai This stereochemical difference is fundamental to how it interacts with biological systems, which are themselves chiral. The "CORN" rule is a mnemonic used to differentiate between L- and D-amino acids based on the arrangement of the COOH, R-group, NH2, and H-atom around the chiral carbon. libretexts.org

Contrasts with L-Leucine in Stereospecific Enzyme Interactions

The vast majority of enzymes and receptors in biological systems are stereospecific, meaning they are configured to interact preferentially with L-amino acids. This specificity dictates the profound differences in the biological recognition and metabolic processing of D- and L-Leucine.

Enzymatic systems involved in protein synthesis and the primary metabolic pathways of leucine are highly specific for the L-enantiomer. Consequently, this compound is not incorporated into proteins during translation. ontosight.ai Research indicates that this compound is metabolized through different routes or at significantly slower rates than L-Leucine. For instance, studies on N-acetyl-DL-leucine showed that the L-enantiomer undergoes first-pass metabolism, likely through deacetylation, while the D-enantiomer does not. plos.org This leads to different pharmacokinetic profiles, with the D-enantiomer often showing higher plasma concentrations and systemic exposure. plos.org

Foundational Research on D-Amino Acid Metabolism and Roles

For a long time, D-amino acids were considered "unnatural" or non-functional in higher organisms. mdpi.com However, research over the last few decades has revealed their presence and important physiological roles in various organisms, from bacteria to mammals. mdpi.comtandfonline.com

In bacteria, D-amino acids like D-alanine and D-glutamate are crucial components of the peptidoglycan cell wall, providing structural integrity. tandfonline.comfrontiersin.orgmdpi.com In mammals, D-serine and D-aspartate have been identified as important neurotransmitters and are involved in neuroendocrine functions. mdpi.comresearchgate.netfrontiersin.org The study of these D-amino acids has paved the way for investigating the roles of others, including this compound. While not as extensively studied as D-serine or D-aspartate, this compound has been reported as a metabolite in Saccharomyces cerevisiae. nih.gov

Scope and Rationale for this compound Research

The growing understanding of D-amino acids has broadened the scope of amino acid research beyond the 20 proteinogenic L-amino acids.

Unraveling Non-Canonical Amino Acid Functionalities

Non-canonical amino acids (ncAAs), a group that includes D-amino acids, represent a significant area of research for discovering novel biological functions and for developing new therapeutic agents. ontosight.ainih.gov These molecules are not encoded by the universal genetic code but can have important roles in metabolism, signaling, and defense. nih.govrsc.org The inclusion of ncAAs, including those with D-stereochemistry, into peptides can confer resistance to proteolytic degradation, a valuable property for peptide-based drugs. biopharmaspec.comnih.gov Research into this compound is part of this broader effort to understand the full spectrum of amino acid functionality in nature.

Contemporary Relevance in Health and Disease Pathophysiology

Recent studies have begun to uncover the potential relevance of this compound in health and disease. For example, research in mice has shown that both L- and this compound can protect against epileptic seizures. wikipedia.org Notably, this compound was also effective at stopping seizures after they had started, with an efficacy comparable to diazepam but without the sedative side effects. wikipedia.org

Furthermore, the presence and metabolism of D-amino acids are being increasingly linked to various pathological conditions, including neurological disorders, kidney disease, and cancer. mdpi.comresearchgate.netmdpi.com The differential metabolism of D- and L-Leucine enantiomers has also been highlighted as clinically relevant, as the accumulation of the D-enantiomer during racemic mixture administration could have unintended effects. plos.org These findings underscore the importance of continued research into the specific roles of this compound in physiological and pathological processes.

Data Tables

Table 1: Chemical and Physical Properties of Leucine Enantiomers

| Property | This compound | L-Leucine |

| IUPAC Name | (2R)-2-amino-4-methylpentanoic acid | (2S)-2-amino-4-methylpentanoic acid |

| Molecular Formula | C6H13NO2 | C6H13NO2 |

| Molar Mass | 131.17 g/mol | 131.175 g·mol−1 |

| Melting Point | 293 °C | 293 °C |

| CAS Number | 328-38-1 | 61-90-5 |

| PubChem CID | 439524 | 6106 |

Source: PubChem nih.govnih.gov

Table 2: Contrasting Biological Roles of Leucine Enantiomers

| Feature | This compound | L-Leucine |

| Protein Synthesis | Not typically incorporated | Essential building block of proteins |

| Primary Metabolism | Metabolized via alternative, slower pathways | Utilized in standard leucine metabolism pathways |

| Enzyme Specificity | Substrate for enzymes like D-amino-acid oxidase | Substrate for stereospecific enzymes in protein synthesis and catabolism |

| Observed Biological Effects | Neuroprotective effects (e.g., anticonvulsant) | Stimulates protein synthesis, involved in muscle metabolism and insulin signaling |

Sources: BenchChem, Wikipedia, PubChem wikipedia.orgnih.gov

Propriétés

IUPAC Name |

(2R)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046347 | |

| Record name | (2R)-2-Amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

21.5 mg/mL | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

328-38-1 | |

| Record name | D-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R)-2-Amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 288 °C | |

| Record name | D-Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D-leucine Metabolic Pathways and Interconversion Dynamics

D-Leucine Catabolism

The primary route for this compound catabolism in mammals involves its conversion to L-leucine or its corresponding alpha-keto acid, enabling its entry into established metabolic pathways.

Enzymatic Conversion to L-Leucine via D-Amino Acid Oxidase (DAO) Activity

The initial and crucial step in this compound metabolism is typically catalyzed by the enzyme D-amino acid oxidase (DAO). ontosight.ainih.govphysiology.orgnih.govcapes.gov.br DAO is a flavoenzyme that facilitates the oxidative deamination of D-amino acids, including this compound, to their corresponding alpha-keto acids. nih.govphysiology.org This enzyme is found in peroxisomes in certain tissues, such as the kidney and liver, although its presence in the liver can vary by species (e.g., mice lack DAO in the liver). ontosight.ainih.govphysiology.org The action of DAO on this compound yields alpha-ketoisocaproic acid (α-KIC), ammonia, and hydrogen peroxide. ontosight.ainih.govphysiology.org This conversion via DAO is considered indispensable for the chiral inversion of this compound to L-leucine. physiology.orgphysiology.org Studies using stable isotope tracer techniques in rats have demonstrated that the conversion of this compound to L-leucine primarily occurs via α-KIC as an intermediate. nih.govnih.gov

Formation and Subsequent Metabolism of Alpha-Keto Acids (e.g., Alpha-Ketoisocaproic Acid)

As mentioned, the action of DAO on this compound produces alpha-ketoisocaproic acid (α-KIC). ontosight.ainih.govphysiology.org α-KIC is a branched-chain keto acid and a metabolic intermediate derived from the breakdown of leucine. rupahealth.com Once formed, α-KIC can follow several paths. It can be converted back to L-leucine through a stereospecific reamination reaction catalyzed by transaminases, allowing it to enter the normal metabolic pathways of L-leucine. ontosight.aiphysiology.orgnih.gov Alternatively, α-KIC can be further metabolized through the branched-chain alpha-ketoacid dehydrogenase complex (BCKDC). ontosight.airupahealth.commetwarebio.com This complex catalyzes the oxidative decarboxylation of α-KIC to isovaleryl-CoA. rupahealth.comslideshare.netwikipedia.orgportlandpress.com

Integration of this compound-Derived Metabolites into Branched-Chain Amino Acid (BCAA) Pathways

Following the conversion of this compound to α-KIC and its subsequent metabolism by BCKDC to isovaleryl-CoA, the metabolites enter the common catabolic pathway for branched-chain amino acids. ontosight.aislideshare.netnih.govmdpi.com The initial steps of BCAA catabolism, including the transamination of leucine to α-KIC catalyzed by branched-chain amino acid aminotransferase (BCAT) and the subsequent oxidative decarboxylation of α-KIC by BCKDC, are shared among leucine, isoleucine, and valine. metwarebio.comnih.govmdpi.com While L-leucine directly undergoes transamination by BCAT, this compound first requires conversion to α-KIC via DAO before its metabolites can integrate into these pathways. ontosight.ai The ability of α-KIC to be converted back to L-leucine via transamination further facilitates the integration of this compound-derived carbon and nitrogen into the L-leucine pool and subsequent BCAA metabolism. ontosight.ai

Contribution to Energy Production through Acetyl-CoA and Acetoacetate Formation

The catabolism of α-KIC, derived from this compound, ultimately contributes to energy production. Isovaleryl-CoA, produced from the oxidative decarboxylation of α-KIC by BCKDC, is further metabolized through a series of steps, ultimately yielding acetyl-CoA and acetoacetate. ontosight.aislideshare.netwikipedia.orgnih.govnih.gov Acetyl-CoA can then enter the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle) to be oxidized, generating ATP, the primary energy currency of the cell. metwarebio.comslideshare.net Acetoacetate is one of the ketone bodies and can also be used as an energy source, particularly during periods of fasting or low carbohydrate intake. slideshare.netnih.gov Studies in cultured astroglial cells, for example, have shown that these cells can degrade leucine via α-ketoisocaproate to acetoacetate, which can then be further reduced to D-beta-hydroxybutyrate, suggesting a role for leucine-derived ketone bodies as fuel molecules for neighboring cells like neurons. nih.gov

Here is a summary of the this compound catabolic pathway:

| Step | Enzyme Involved | Product(s) |

| This compound to Alpha-Ketoisocaproic Acid (α-KIC) | D-Amino Acid Oxidase (DAO) | α-KIC, NH₃, H₂O₂ |

| Alpha-Ketoisocaproic Acid (α-KIC) to Isovaleryl-CoA | Branched-Chain Alpha-Ketoacid Dehydrogenase Complex (BCKDC) | Isovaleryl-CoA, CO₂, NADH |

| Isovaleryl-CoA to Acetyl-CoA and Acetoacetate (via intermediate steps) | Multiple enzymes | Acetyl-CoA, Acetoacetate (and other products) |

This compound Biosynthesis

While this compound is primarily discussed in terms of its catabolism in mammals, its biosynthesis, particularly the conversion of L-leucine to this compound, occurs in other organisms, notably bacteria.

Mechanisms of L-Leucine Racemization by Bacterial Racemases

Bacterial synthesis of D-amino acids, including this compound, often proceeds via the enzymatic racemization of the corresponding L-enantiomer. asm.orgresearchgate.net Amino acid racemases are enzymes that catalyze the interconversion between the L- and D-enantiomers of amino acids. asm.orgresearchgate.netresearchgate.netresearchgate.net These enzymes can utilize either a pyridoxal-5'-phosphate (PLP)-dependent or a PLP-independent mechanism. asm.orgresearchgate.netresearchgate.netnih.govasm.org

While extensively studied alanine and glutamate racemases are involved in bacterial cell wall synthesis, some bacteria possess racemases with broader substrate specificity, capable of racemizing other amino acids, including leucine. asm.orgresearchgate.netresearchgate.netnih.govasm.orgmdpi.com For instance, a racemase capable of producing this compound, D-allo-isoleucine, and D-valine has been identified and purified from the lactic acid bacterium Lactobacillus otakiensis. researchgate.net This suggests that bacterial racemases play a role in generating this compound from L-leucine. The specific mechanisms employed by bacterial leucine racemases involve the abstraction and re-addition of the alpha-hydrogen atom of the amino acid, mediated by catalytic residues within the enzyme's active site. researchgate.netnih.gov The presence and activity of these bacterial racemases contribute to the pool of D-amino acids found in various environments, including those associated with bacteria. asm.orgresearchgate.netplos.org

Direct De Novo Synthesis from Alpha-Keto Acid Precursors via Transamination Reactions

While mammals generally cannot synthesize essential amino acids like leucine de novo, some organisms, particularly bacteria, plants, and fungi, possess pathways for amino acid biosynthesis. metwarebio.comfrontiersin.org In certain organisms, this compound can be synthesized from its corresponding alpha-keto acid precursor, alpha-ketoisocaproate (α-KIC), through transamination reactions. ontosight.ai Transamination involves the transfer of an amino group from an amino acid to an alpha-keto acid, a reaction typically catalyzed by aminotransferases or transaminases. wikipedia.org This process requires the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of Vitamin B6. wikipedia.org

The reversible nature of transamination reactions means that α-KIC can be converted to L-leucine by branched-chain amino acid aminotransferase (BCAT), utilizing glutamate as the amino group donor to form α-ketoglutarate. metwarebio.commdpi.com Conversely, the synthesis of this compound from α-KIC via transamination would necessitate a D-amino acid aminotransferase capable of utilizing an appropriate amino donor to transfer an amino group with the correct stereochemistry. While L-leucine biosynthesis from α-ketoisovalerate involves branched-chain amino acid aminotransferase metwarebio.comwikipedia.org, the direct de novo synthesis of this compound from α-KIC via a dedicated D-amino acid transaminase is a pathway found in some microorganisms. uniprot.orgfrontiersin.org

Characterization of Microbial Enzymes Involved in this compound Production

Microorganisms are significant producers of D-amino acids, including this compound. frontiersin.orgtandfonline.com The production of this compound in bacteria can occur through various enzymatic pathways. One primary mechanism involves the racemization of L-leucine to this compound catalyzed by amino acid racemases. ontosight.aifrontiersin.orgacs.org These enzymes facilitate the interconversion between L- and D-enantiomers. ontosight.aiacs.org For instance, a specific L-leucine racemase can catalyze the reversible reaction: L-leucine ⇌ this compound. ontosight.ai Branched-chain amino acid racemase activity, including leucine racemase, has been observed in lactic acid bacteria like Lactobacillus otakiensis. frontiersin.org

Another pathway involves D-amino acid aminotransferases (DAATs) that can catalyze the formation of D-amino acids from alpha-keto acids. uniprot.orgfrontiersin.org These enzymes facilitate the transfer of an amino group to an alpha-keto acid, resulting in the formation of a D-amino acid. wikipedia.orguniprot.org For example, a D-alanine aminotransferase from Bacillus subtilis has been shown to act on the D-isomers of various amino acids, including leucine, transferring an amino group to a pyridoxal phosphate cofactor and then to an alpha-keto acid. uniprot.org

Leucine dehydrogenases (LeuDHs) are also involved in the metabolism of leucine and can catalyze the reversible oxidative deamination of L-leucine to its corresponding alpha-keto acid (α-KIC) and ammonia, using NAD+ as a coenzyme. mdpi.comnih.govfrontiersin.org While primarily characterized for L-leucine, some studies have explored their potential in transamination-like reactions for the synthesis of alpha-amino acids from alpha-keto acids. mdpi.com Characterization studies of microbial LeuDHs from sources like Pseudomonas balearica and Citrobacter freundii have detailed their optimal pH, temperature, and substrate specificity, primarily focusing on L-leucine and related alpha-keto acids. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Microbial enzymes involved in this compound production exhibit diverse characteristics depending on the bacterial species. For example, Vibrio cholerae and Staphylococcus aureus are known to secrete this compound. frontiersin.org The specific enzymes and pathways can vary, contributing to the diversity of D-amino acids found in different environments, such as the ocean, where this compound is present and utilized by D-amino acid-utilizing bacteria. frontiersin.org

Here is a summary of some characterized microbial enzymes involved in D-amino acid metabolism, including those potentially acting on this compound or its precursors:

| Enzyme Type | Source Organism(s) | Relevant Activity | Notes |

| Amino Acid Racemase | Various bacteria (e.g., Lactobacillus) | Catalyzes the interconversion of L- and D-amino acids, including leucine. ontosight.aifrontiersin.org | Involved in bacterial cell wall synthesis and D-amino acid production. frontiersin.org |

| D-Amino Acid Aminotransferase | Bacillus subtilis and others | Transfers amino group to alpha-keto acids to form D-amino acids. uniprot.orgfrontiersin.org | Acts on various D-amino acids, including leucine. uniprot.org |

| Leucine Dehydrogenase (LeuDH) | Pseudomonas balearica, Citrobacter freundii, Bacillus sphaericus, Alcanivorax dieselolei | Catalyzes reversible oxidative deamination of L-leucine to α-KIC. nih.govfrontiersin.orgmdpi.com | Explored for potential in alpha-keto acid amination. mdpi.comfrontiersin.org |

Regulation of this compound Metabolism in Biological Systems

The metabolism of this compound in biological systems, particularly in mammals, is primarily governed by enzymes responsible for its degradation and interconversion. The key enzyme involved in the catabolism of this compound is D-amino acid oxidase (DAO). ontosight.aiphysiology.org

Tissue-Specific Distribution and Regulation of D-Amino Acid Oxidase (DAO)

D-amino acid oxidase (DAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them to their corresponding alpha-keto acids, with the production of hydrogen peroxide and ammonia. ontosight.aiphysiology.orgfrontiersin.org This reaction is the initial step in the metabolism of this compound in mammals. ontosight.ai The resulting alpha-ketoisocaproic acid (α-KIC) can then be further metabolized. ontosight.ai

DAO exhibits tissue-specific distribution in mammals. It is present in various organs, including the kidney, liver (with the mouse being an exception), and brain. physiology.orgfrontiersin.orgresearchgate.net The highest activity of DAO is typically found in the kidney. physiology.org In mice, DAO is present in the kidney, brain, spinal cord, neutrophils, retina, and small intestine, but not in the liver. frontiersin.orgresearchgate.netnih.gov

The regulation of DAO activity is crucial for controlling D-amino acid levels. While the precise regulatory mechanisms for DAO activity towards this compound specifically are still under investigation, studies on DAO in general provide insights. DAO activity can be influenced by various factors, including inhibitors. For example, mouse DAO is inhibited by benzoate and thiolactomycin. uniprot.org The levels of D-amino acids themselves can also impact DAO activity or reflect its function. In mutant mice lacking DAO activity, various D-amino acids, including this compound, accumulate in tissues and body fluids, highlighting the role of DAO in their metabolism. frontiersin.orgresearchgate.netnih.gov

The presence and activity of DAO are important for the conversion of bacterial D-amino acids, which can be absorbed from the diet or produced by the gut microbiota. tandfonline.comfrontiersin.org DAO-catalyzed oxidation of these D-amino acids can generate hydrogen peroxide, which has been linked to antimicrobial activity. frontiersin.org

Dynamics of this compound Interconversion and Turnover

The dynamics of this compound interconversion and turnover involve its formation, degradation, and potential interconversion with L-leucine and related metabolites. While racemase enzymes in some organisms can interconvert L- and this compound ontosight.aifrontiersin.org, in mammals, the primary pathway for this compound metabolism is oxidative deamination catalyzed by DAO, yielding α-KIC. ontosight.aiphysiology.org

The α-KIC produced from this compound can be converted back to L-leucine through a transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT), allowing it to enter the metabolic pathways of L-leucine. ontosight.ai L-leucine metabolism is initiated by its transamination to α-KIC by BCAT, followed by oxidative decarboxylation of α-KIC by the branched-chain alpha-ketoacid dehydrogenase complex (BCKDC), leading to the formation of isovaleryl-CoA and subsequent metabolites. frontiersin.orgnih.govwikipedia.orgwikipedia.org

The turnover of this compound involves its metabolic fate through these pathways. Studies investigating amino acid kinetics and turnover, often using isotopic tracers, have primarily focused on L-leucine due to its role in protein synthesis. nih.govphysiology.orgnih.gov However, the presence of this compound in tissues and bodily fluids, and its metabolism by DAO, indicates a dynamic turnover process for the D-enantiomer as well. frontiersin.orgresearchgate.netnih.gov The accumulation of this compound in DAO-deficient mice demonstrates that DAO plays a significant role in its in vivo turnover. frontiersin.orgresearchgate.netnih.gov

The interconversion between this compound and L-leucine in mammals is primarily unidirectional, with DAO converting this compound to α-KIC, which can then be transaminated to L-leucine. ontosight.aiphysiology.org Direct racemization of L-leucine to this compound by a mammalian enzyme is not a recognized major pathway. Therefore, the presence of this compound in mammals is thought to be largely due to dietary intake and production by the gut microbiota. tandfonline.com

Data on the precise rates of this compound synthesis, degradation, and interconversion in various mammalian tissues are limited compared to those for L-leucine. However, studies using DAO inhibitors or genetically modified animals highlight the importance of DAO in regulating this compound levels and influencing its turnover dynamics. frontiersin.orgresearchgate.netnih.gov

Biological Roles and Cellular Mechanisms of this compound Action

This compound, a D-amino acid, has garnered attention for its biological activities, particularly within the neurobiological system. While L-amino acids are the primary building blocks of proteins in eukaryotes, D-amino acids like this compound exist in trace amounts and are found in food and produced by bacteria. nih.govnih.gov Research suggests that this compound may possess previously unknown functions in eukaryotes. nih.govnih.gov

Neurobiological Functions and Signaling Pathways

Investigations into the neurobiological roles of this compound have primarily focused on its potential as an anti-seizure agent. nih.govnih.gov Studies in animal models have revealed notable effects on seizure activity and neuronal signaling. nih.govnih.govresearchgate.netresearchgate.net

Anticonvulsant Properties in Epilepsy Models

This compound has demonstrated potent anticonvulsant properties in various mouse models of epilepsy, including those induced by kainic acid and electroshock. nih.govnih.gov This suggests a potential therapeutic application for this compound in treating seizures. nih.govnih.gov

A significant finding in this compound research is its ability to terminate ongoing seizure activity effectively. Studies have shown that administering this compound after the onset of seizures can abolish behavioral seizure activity. nih.govresearchgate.net This contrasts with the effects of L-leucine, which has been shown to protect against seizures when administered prior to onset but is ineffective at stopping ongoing seizures. nih.govnih.govresearchgate.net

Research comparing this compound to conventional anti-seizure medications like diazepam in rodent models has indicated that this compound can suppress ongoing seizures at least as effectively as diazepam. nih.govnih.govlabmanager.com Furthermore, mice treated with this compound returned to baseline behavior faster than those treated with diazepam. labmanager.com

Here is a summary of comparative efficacy data in terminating ongoing seizures:

| Treatment | Effect on Ongoing Seizures (Kainic Acid Model) | Time to Return to Baseline (vs. Diazepam) |

| This compound (Low Dose) | Abolished behavioral seizure activity in all mice tested. nih.gov | Faster labmanager.com |

| This compound (High Dose) | Abolished behavioral seizure activity in all mice tested. nih.gov | Faster labmanager.com |

| Diazepam | Terminated seizures. labmanager.com | Slower labmanager.com |

| L-Leucine | No substantial benefit after seizure onset. nih.govresearchgate.net | Not applicable |

Studies suggest that this compound's mechanism of action is distinct from that of conventional anti-seizure medications. nih.govnih.govresearchgate.netlabmanager.comhopkinsmedicine.org Unlike some anti-seizure drugs that may inhibit bursting activity, this compound appears to operate through different pathways. researchgate.net For instance, the sodium channel blocker phenytoin, which does not affect bursting, is ineffective in certain seizure tests where this compound is effective, further differentiating their mechanisms. researchgate.net

Furthermore, a screen of candidate neuronal receptors revealed that this compound did not compete for binding with cognate ligands for a panel of common neuronal receptors and transporters, including G protein-coupled receptors, ion channels, and transporters. nih.govnih.govresearchgate.net This lack of interaction with known seizure-related signaling pathways suggests a novel mechanism. researchgate.netlabmanager.comhopkinsmedicine.orgsciencedaily.com

The distinct anticonvulsant properties of this compound point towards the involvement of novel neuronal signaling pathways. nih.govnih.govlabmanager.comhopkinsmedicine.org The fact that this compound did not bind to a panel of known neuronal receptors in screening assays supports the hypothesis of an as-yet-unidentified target or pathway. nih.govnih.govresearchgate.net Researchers suggest that this compound may affect neurons differently from other known therapies used to control seizures. labmanager.comhopkinsmedicine.orgsciencedaily.com

This compound has been shown to reduce long-term potentiation (LTP) in vitro, while having no effect on basal synaptic transmission. nih.govnih.govresearchgate.netmedchemexpress.com This effect on LTP is milder than that reported for diazepam, which completely blocks LTP. researchgate.net The relationship between this compound's effect on LTP and its anticonvulsant activity is an area of ongoing investigation. researchgate.net

Research indicates that this compound exhibits differential effects on seizure resistance and termination. While L-leucine administered prior to seizure onset can increase seizure resistance (requiring higher stimuli to induce seizures), this compound is particularly potent in terminating seizures after they have begun. nih.govnih.govresearchgate.netresearchgate.net

Studies have shown that pretreatment with this compound can elevate the seizure threshold in certain models, indicating increased resistance. nih.govaesnet.org However, its most striking effect observed in preclinical studies is its ability to rapidly abolish ongoing seizure activity. nih.govnih.govresearchgate.netmedchemexpress.com

Here is a table summarizing the differential effects observed:

| Amino Acid | Administration Timing | Effect on Seizures |

| L-Leucine | Prior to seizure onset | Protects against induced seizures (increases resistance). nih.govnih.govresearchgate.net |

| L-Leucine | After seizure onset | Ineffective at terminating ongoing seizures. nih.govnih.govresearchgate.net |

| This compound | Prior to seizure onset | Protects against induced seizures (increases resistance). nih.govaesnet.org |

| This compound | After seizure onset | Potently terminates ongoing seizures. nih.govnih.govresearchgate.netmedchemexpress.com |

Receptor Interactions and Identification of Putative Targets (e.g., TAS1R2/R3)

The specific receptor or target through which this compound exerts its anticonvulsant effects is not yet definitively identified. nih.govnih.govresearchgate.netmdpi.com While D-amino acids, including this compound, have been reported to bind to the TAS1R2/R3 G-protein-coupled receptors, the role of these receptors specifically in the context of this compound's anti-seizure activity has not been fully established. nih.govresearchgate.netmdpi.comresearchgate.net

Some research has explored the potential involvement of TAS1R2/R3. Although D-amino acids have shown binding to these receptors, studies using TAS1R2/R3 knockout mice have yielded complex results, with some indications of elevated seizure thresholds in certain tests but not others. mdpi.comresearchgate.netnih.gov This suggests that while TAS1R2/R3 might play a role, this compound's anti-seizure effects may also involve other, as yet undiscovered, receptors or mechanisms in the mammalian brain. mdpi.comresearchgate.net

Impact on Neuronal Excitability and Synaptic Transmission through Metabolic Linkages

While the primary focus of leucine metabolism is often on its L-form, which serves as a precursor for neurotransmitters like glutamate and gamma-aminobutyric acid (GABA) and influences neuronal signaling, mood regulation, and cognitive function, the specific impact of this compound on neuronal excitability and synaptic transmission is an area of ongoing research metwarebio.com. Studies have investigated the effects of this compound on seizure activity, suggesting a potential anti-seizure effect nih.gov. Research indicates that this compound, but not L-leucine, can reduce long-term potentiation (LTP) in hippocampal area CA1, a process crucial for synaptic plasticity, without affecting basal synaptic transmission in vitro nih.gov. This suggests a specific modulatory role for this compound in synaptic function nih.gov. The precise metabolic linkages and pathways through which this compound exerts these effects on neuronal excitability and synaptic transmission are still being elucidated. Leucine metabolism, in general, contributes to neurotransmitter synthesis and can influence neuronal excitability and synaptic transmission metwarebio.com. Alterations in leucine metabolism have also been implicated in neurodegenerative diseases metwarebio.com.

Immunological Modulation and Host-Microbe Interplay

D-amino acids, including this compound, play a significant role in the complex interplay between host immunity and microbial communities. Bacteria are known to synthesize a diverse array of D-amino acids, many of which are bacteria-specific metabolites nih.govnih.govresearchgate.net. These bacterial D-amino acids can act as inter-kingdom signals, influencing host defense mechanisms nih.govnih.gov.

D-Amino Acid Recognition in Innate Immune Defense Mechanisms

While mammalian innate and adaptive immune systems typically recognize conserved bacterial and viral components through pattern recognition receptors like Toll-like receptors, D-amino acids are recognized through different mechanisms, including specific enzymes and receptors nih.govnih.govresearchgate.net.

Enantioselective Recognition by Host DAO

One key mechanism of D-amino acid recognition in mammals is through the flavoenzyme D-amino acid oxidase (DAO) nih.govnih.govresearchgate.netwikipedia.org. DAO is expressed in various host tissues, including neutrophils and the intestinal mucosa nih.govnih.govresearchgate.net. It catalyzes the oxidative deamination of D-amino acids, such as D-alanine, a process that is enantioselective, meaning it specifically acts on the D-isomer nih.govnih.govresearchgate.netwikipedia.orguniprot.orguniprot.org. This enzymatic activity is linked to antimicrobial activity nih.govnih.govresearchgate.net.

The catalytic process involves the oxidation of a D-amino acid to an imino acid, with the concomitant reduction of FAD to FADH2. Subsequently, FADH2 is reoxidized to FAD, reducing oxygen to hydrogen peroxide (H2O2) researchgate.netfrontiersin.org. The imino acid then undergoes non-enzymatic hydrolysis to produce the corresponding alpha-keto acid and ammonia researchgate.netfrontiersin.org.

Interactive Table: DAO Catalytic Reaction

| Step | Reactants | Products | Enzyme/Catalyst |

| 1 | D-amino acid, FAD | Imino acid, FADH2 | D-amino acid oxidase (DAO) |

| 2 | FADH2, O2 | FAD, H2O2 | D-amino acid oxidase (DAO) |

| 3 | Imino acid, H2O | Alpha-keto acid, Ammonia | Non-enzymatic |

Role in Generation of Reactive Oxygen Species (e.g., H2O2) for Antimicrobial Activity

The hydrogen peroxide produced by the action of DAO on bacterial D-amino acids plays a direct role in host defense nih.govnih.govresearchgate.netuniprot.orguniprot.org. H2O2 is a reactive oxygen species (ROS) with antimicrobial properties nih.govwikipedia.org16streets.comuni.lunih.govnih.gov. This DAO-dependent generation of H2O2 contributes to the oxidative killing activity of phagocytic leukocytes and helps protect against bacterial colonization, particularly in the small intestine nih.govnih.govuniprot.orguniprot.org. Reactive oxygen species, including H2O2, are key components of the innate immune response and are involved in the clearance of invading bacteria researchgate.net.

Inhibition of Innate Immunity via Sweet Taste Receptors (T1R2/3) in Mucosal Barriers

Beyond enzymatic recognition by DAO, bacterial D-amino acids can also modulate innate immunity through interactions with host receptors, specifically sweet taste receptors (T1R2/3) found in mucosal barriers, such as the upper airway nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org. The sweet taste receptor is a heterodimer composed of the T1R2 and T1R3 subunits nih.govnih.govresearchgate.netwikipedia.orgenseignementsup-recherche.gouv.frsci-hub.runih.govfrontiersin.orgscbt.combiorxiv.org. These receptors are present in solitary chemosensory cells in the airway epithelium nih.govnih.govresearchgate.netmednexus.org.

Certain bacterial D-amino acids, including this compound and D-phenylalanine, produced by respiratory isolates of Staphylococcus species, have been shown to activate T1R2/3 nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org. This activation of sweet taste receptors in the airway can inhibit innate immune responses nih.govnih.govresearchgate.netfrontiersin.org.

Influence on Antimicrobial Peptide Release

The activation of T1R2/3 by bacterial D-amino acids, such as this compound, has been shown to influence the release of antimicrobial peptides (AMPs) nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org. In the upper respiratory epithelium, bitter taste receptors (T2Rs) typically stimulate the release of AMPs by surrounding epithelial cells frontiersin.orgnih.govnih.govresearchgate.net. However, activation of the sweet taste receptor (T1R) in the same cells inhibits this T2R-mediated signaling and subsequent defensin secretion frontiersin.orgnih.govnih.govresearchgate.netmednexus.org. This suggests that bacterial D-amino acids can suppress innate immunity by activating T1R2/3, thereby reducing the release of antimicrobial peptides crucial for host defense nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org.

Furthermore, the incorporation of D-amino acids, including this compound, into antimicrobial peptides themselves has been explored as a strategy to enhance their activity and stability against enzymatic degradation mdpi.comcdnsciencepub.comfrontiersin.orgnih.govmdpi.comresearchgate.net. This modification can influence the peptide's interaction with bacterial membranes and potentially improve its therapeutic potential mdpi.commdpi.comresearchgate.net.

Compound Names and PubChem CIDs:

Interactive Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 439524 |

| D-amino acid oxidase (DAO) | 1610 (Gene) |

| Hydrogen peroxide (H2O2) | 784 |

| T1R2 | 25353 |

| T1R3 | 151124 |

| D-alanine | 597 |

| D-phenylalanine | 710 |

| D-tryptophan | 8964 |

| D-serine | 708 |

| L-leucine | 6109 |

Note: PubChem CIDs for proteins/genes like DAO, T1R2, and T1R3 often refer to the gene or a specific protein sequence entry rather than a small molecule CID. The provided CIDs are based on available PubChem and related database information.## The Biological Significance of this compound: A Focus on Neuronal Modulation and Innate Immunity

This compound, a stereoisomer of the common amino acid L-leucine, is a non-canonical amino acid with emerging roles in mammalian biology, particularly in the nervous and immune systems. While L-amino acids are the primary building blocks of proteins in eukaryotes, D-amino acids are notably abundant in bacteria and play crucial roles in microbial physiology. The presence and activity of this compound in mammalian systems highlight complex interactions at the host-microbe interface and suggest intrinsic biological functions beyond protein synthesis.

Biological Roles and Cellular Mechanisms of this compound Action

The biological activities of this compound extend to modulating neuronal function and influencing innate immune responses, often through distinct cellular mechanisms compared to its L-enantiomer.

Investigation of Novel Neuronal Signaling Pathways

Impact on Neuronal Excitability and Synaptic Transmission through Metabolic Linkages

Leucine metabolism is intricately linked to neuronal function, with L-leucine serving as a precursor for key neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). This metabolic connection influences neuronal signaling, mood regulation, and cognitive processes metwarebio.com. Research into the specific effects of this compound on neuronal excitability and synaptic transmission has revealed intriguing properties. Studies indicate that this compound exhibits potent anti-seizure effects in experimental models nih.gov. Mechanistically, this compound has been shown to reduce long-term potentiation (LTP) in the hippocampus, a form of synaptic plasticity critical for learning and memory, without affecting baseline synaptic transmission nih.gov. This suggests a specific modulatory role for this compound in fine-tuning synaptic strength and potentially influencing neuronal network activity. While the precise metabolic pathways linking this compound to these neuronal effects are still under investigation, the broader context of leucine metabolism's influence on neurotransmitter synthesis and neuronal excitability provides a framework for understanding this compound's impact metwarebio.com.

Immunological Modulation and Host-Microbe Interplay

D-amino acids, including this compound, serve as important mediators in the dynamic interactions between the host immune system and commensal or pathogenic microbes. Bacteria are prolific producers of a wide variety of D-amino acids, many of which are unique to prokaryotes nih.govnih.govresearchgate.net. These bacterial D-amino acids can act as signaling molecules that influence host innate immune responses nih.govnih.gov.

D-Amino Acid Recognition in Innate Immune Defense Mechanisms

The mammalian innate immune system possesses mechanisms to recognize bacterial D-amino acids, although these differ from the classical pattern recognition pathways that detect conserved microbial components like lipopolysaccharide.

Enantioselective Recognition by Host DAO

A key player in the recognition and metabolism of D-amino acids in mammals is the flavoenzyme D-amino acid oxidase (DAO) nih.govnih.govresearchgate.netwikipedia.org. DAO is expressed in various tissues involved in immunity and metabolism, including neutrophils and the intestinal mucosa nih.govnih.govresearchgate.netuniprot.orguniprot.org. This enzyme exhibits enantioselectivity, specifically catalyzing the oxidative deamination of D-amino acids while being largely inactive against L-isomers nih.govnih.govresearchgate.netwikipedia.orguniprot.orguniprot.org. This enzymatic activity is directly linked to the host's defense against microbial pathogens nih.govnih.govresearchgate.net.

The catalytic cycle of DAO involves the oxidation of a D-amino acid substrate, coupled with the reduction of its FAD cofactor to FADH2. Subsequently, FADH2 is reoxidized by molecular oxygen, generating FAD and hydrogen peroxide (H2O2) researchgate.netfrontiersin.org. The initial imino acid product is then non-enzymatically hydrolyzed to yield an alpha-keto acid and ammonia researchgate.netfrontiersin.org.

| Step | Reactants | Products | Enzyme/Catalyst |

| 1 | D-amino acid, FAD | Imino acid, FADH2 | D-amino acid oxidase (DAO) |

| 2 | FADH2, O2 | FAD, H2O2 | D-amino acid oxidase (DAO) |

| 3 | Imino acid, H2O | Alpha-keto acid, Ammonia | Non-enzymatic |

Biological Roles and Cellular Mechanisms of D-leucine Action

Neurobiological Functions and Signaling Pathways

Anticonvulsant Properties in Epilepsy Models

Role in Generation of Reactive Oxygen Species (e.g., H2O2) for Antimicrobial Activity

The hydrogen peroxide generated by DAO-mediated oxidation of bacterial D-amino acids is a potent reactive oxygen species (ROS) that contributes directly to antimicrobial activity nih.govnih.govresearchgate.netuniprot.orguniprot.org. H2O2 is a well-established component of the oxidative burst in phagocytic cells, contributing to the killing of internalized bacteria researchgate.netnih.govwikipedia.org16streets.comuni.lunih.govnih.gov. In mucosal environments, such as the intestine, DAO-derived H2O2 can limit bacterial colonization nih.govnih.govuniprot.orguniprot.org. The generation of ROS is a critical innate immune defense mechanism against invading microbes researchgate.net.

Inhibition of Innate Immunity via Sweet Taste Receptors (T1R2/3) in Mucosal Barriers

In addition to being substrates for DAO, bacterial D-amino acids can also interact with host sweet taste receptors (T1R2/3), which are present in various extraoral locations, including the epithelial cells of the upper airway nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org. The sweet taste receptor is a heterodimeric G protein-coupled receptor composed of the T1R2 and T1R3 subunits nih.govnih.govresearchgate.netwikipedia.orgenseignementsup-recherche.gouv.frsci-hub.runih.govfrontiersin.orgscbt.combiorxiv.org.

Studies have shown that D-amino acids, including D-leucine and D-phenylalanine, produced by bacteria commonly found in the respiratory tract, can activate T1R2/3 receptors in airway epithelial cells nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org. This activation has been linked to an inhibition of innate immune responses in the mucosa nih.govnih.govresearchgate.netfrontiersin.org.

Influence on Antimicrobial Peptide Release

Activation of T1R2/3 by bacterial D-amino acids has been demonstrated to modulate the release of antimicrobial peptides (AMPs) nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org. In the airway epithelium, bitter taste receptors (T2Rs) typically signal for the release of AMPs, which are crucial components of the innate immune defense against pathogens frontiersin.orgnih.govnih.govresearchgate.net. However, co-expression of T1R2/3 and T2Rs in the same chemosensory cells allows for cross-talk between these signaling pathways. Activation of T1R2/3 by D-amino acids has been shown to suppress the T2R-mediated induction of AMP release, including defensins frontiersin.orgnih.govnih.govresearchgate.netmednexus.org. This mechanism suggests that bacterial D-amino acids, such as this compound, can dampen the host's innate immune response by activating sweet taste receptors, potentially facilitating bacterial persistence or colonization nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netmednexus.org. Furthermore, the incorporation of D-amino acids into synthetic antimicrobial peptides is an area of research aimed at enhancing their stability and efficacy against microbial pathogens mdpi.comcdnsciencepub.comfrontiersin.orgnih.govmdpi.comresearchgate.net.

Modulation of Microbial Community Composition

D-amino acids, including this compound, are integral to the physiology of microorganisms. Bacteria possess the capability to synthesize and release various D-amino acids into their environment. researchgate.net These D-amino acids play a role in controlling the chemistry of bacterial peptidoglycans and can influence processes such as biofilm dispersion and adhesion in certain bacterial species. researchgate.net

The host also plays a part in the interaction involving D-amino acids and the microbiota. In the intestinal mucosa, the enzyme D-amino acid oxidase (DAO) can modulate the composition of commensal microbiota. This occurs by influencing the availability of D-amino acids that are necessary for bacterial growth. frontiersin.org Furthermore, DAO contributes to limiting the colonization of enteropathogens. It achieves this by catalyzing the oxidation of bacterial D-amino acids, which generates hydrogen peroxide (H2O2), a compound with antimicrobial activity. frontiersin.org

Research involving dietary L-leucine supplementation has also indicated an impact on gut microbiota composition in animal models, such as mice and pigs. Studies have observed alterations in the ratio of Firmicutes to Bacteroidetes, two dominant bacterial phyla in the gut, as well as changes in the concentrations of short-chain fatty acids like propionate and butyrate in the colon. oup.comnih.govfrontiersin.org These findings underscore the reciprocal nature of the interaction between dietary leucine (including potential interconversion or indirect effects related to this compound) and the host microbiota. mdpi.com

Broader Metabolic Implications via Interconversion

This compound is classified as a non-canonical amino acid, meaning it is not one of the primary 20 amino acids encoded by the standard genetic code. ontosight.ai Its biosynthesis can occur through different routes depending on the organism. One pathway involves the conversion of L-leucine to this compound catalyzed by racemase enzymes. ontosight.ai Another potential pathway is the direct synthesis from simpler precursors, such as alpha-keto acids, through transamination reactions. ontosight.ai

The metabolic fate of L-leucine, which can be interconverted or related to this compound metabolism, involves its transamination to alpha-ketoisocaproate (α-KIC). This reaction is catalyzed by branched-chain amino acid transferase (BCAT) and is reversible. nih.govnih.govmdpi.comwikipedia.orgfrontiersin.org α-KIC is a key intermediate that can be further metabolized through various pathways. nih.govwikipedia.org

Indirect Influence on Protein Turnover and Nitrogen Balance through L-Leucine Pathways

L-Leucine is well-established as a potent activator of muscle protein synthesis (MPS), primarily through the activation of the mTORC1 signaling pathway. nih.govmdpi.combiocrates.comnih.govpaulogentil.comfrontiersin.orgcambridge.org Beyond stimulating synthesis, L-leucine may also contribute to reducing muscle protein breakdown. paulogentil.comcambridge.orgjci.orgnih.gov

The metabolic fate of leucine is closely linked to nitrogen balance, a measure of the net change in total body protein. Leucine balance can be used to estimate nitrogen balance, based on the known proportion of leucine in body protein. cambridge.org Studies in pigs have demonstrated that excessive dietary L-leucine can negatively impact nitrogen retention and increase plasma urea nitrogen levels. nih.govillinois.edu This effect can be mitigated by supplementing the diet with isoleucine and valine, highlighting the intricate interplay among branched-chain amino acids in the regulation of protein and nitrogen metabolism. nih.govillinois.edu L-leucine's fundamental role as an essential amino acid for protein synthesis underpins its influence on these processes. mdpi.comnih.gov

Potential Link to Lipid Metabolism via Alpha-Keto Acid Intermediates

The metabolism of L-leucine generates alpha-ketoisocaproate (α-KIC) through the action of BCAT. nih.govnih.govwikipedia.orgfrontiersin.org α-KIC is a critical intermediate that can undergo further metabolic transformations. nih.govwikipedia.org A significant metabolic fate of α-KIC is its conversion to isovaleryl-CoA, which is subsequently metabolized to acetyl-CoA and acetoacetate. nih.govwikipedia.org This places leucine among the exclusively ketogenic amino acids, as its catabolism yields acetyl-CoA. wikipedia.orgbiocrates.com

Acetyl-CoA is a central metabolite that can either enter the tricarboxylic acid (TCA) cycle for energy generation or be utilized in the synthesis of various compounds, including sterols and fatty acids. wikipedia.orgbiocrates.commetwarebio.com Research indicates that leucine can influence lipid metabolism by affecting processes such as fatty acid oxidation and lipogenesis. mdpi.comnih.govmdpi.comfrontiersin.orgmetwarebio.comresearchgate.net

Furthermore, the catabolism of branched-chain amino acids, including leucine, by bacteria can result in the production of branched-chain fatty acids, such as isovaleric acid. mdpi.comnih.gov These branched-chain short-chain fatty acids (SCFAs) derived from microbial metabolism can serve as a link between the metabolic activities of the gut microbiota and the host's energy homeostasis, particularly in the context of regulating lipid metabolism. mdpi.com

Advanced Analytical Methodologies for D-leucine Research

Enantioselective Separation Techniques

Enantioselective separation is a fundamental step in D-leucine analysis, allowing for the resolution of this compound from the more abundant L-leucine. Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely employed for this purpose.

Gas Chromatography for this compound Enantiomeric Resolution

Gas chromatography (GC) is a common method for the enantiomeric analysis of amino acids, including leucine. GC requires the analytes to be volatile, which necessitates derivatization of amino acids. Two primary approaches are used for enantioseparation by GC: using a chiral stationary phase (CSP) with achiral derivatized amino acids or using an achiral stationary phase with amino acids derivatized by a chiral reagent to form diastereomers uni-tuebingen.de. The latter, indirect method, has limitations for determining small enantiomeric excesses uni-tuebingen.de.

Direct separation of amino acid enantiomers on CSPs is widely reported uni-tuebingen.deuni-muenchen.de. Chiral stationary phases such as Chirasil-L-Val and cyclodextrin-based phases are frequently used for chiral GC of amino acids researchgate.netthieme-connect.com. For instance, enantiomer separation of L- and this compound has been achieved on a Chirasil-L-Val column using specific oven temperature programs and helium flow rates researchgate.net.

Derivatization is essential for GC analysis of amino acids like leucine because they can decompose in the injector port and have low volatility mz-at.de. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common derivatization method that increases volatility and stability, enabling better separation and detection mz-at.de. Another approach involves forming N-trifluoroacetyl/alkyl ester derivatives uni-tuebingen.deuni-muenchen.de.

Research has demonstrated the effectiveness of GC for determining the enantiomeric composition of leucine. One study evaluated the enantiomeric fraction (EF) of racemic DL-leucine as N(O,S)-TFA/ethylester derivatives using GC with FID on different CSPs, including Chirasil-D-Val, Chirasil-L-Val, and Lipodex E uni-tuebingen.de. The results showed good resolution factors (Rs) for DL-leucine on these phases (Table 1) uni-tuebingen.de.

| CSP | First Peak Elution | Second Peak Elution | Enantiomeric Fraction (EF) of this compound (%) | Standard Deviation (σ) (%) | Resolution Factor (Rs) |

|---|---|---|---|---|---|

| Chirasil-D-Val | L- | D- | 50.01 | 0.09 | 20.35 |

| Chirasil-L-Val | D- | L- | 50.02 | 0.09 | 12.56 |

| Lipodex E | D- | L- | 49.93 | 0.04 | 7.51 |

Table 1: Enantiomeric Fraction and Resolution of DL-Leucine on Different CSPs by GC-FID uni-tuebingen.de

Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) has also been investigated for the quantitative analysis of amino acid enantiomers, including leucine, in physiological fluids researchgate.net. This method offers improved selectivity and resolution compared to one-dimensional GC-MS researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the stereoisomer analysis of amino acids, including this compound researchgate.netoup.comchromatographyonline.com. Chiral HPLC is often the preferred method for separating D- and L-amino acids chromatographyonline.commdpi.com. Similar to GC, chiral separation in HPLC can be achieved using chiral stationary phases or by forming diastereomers with a chiral derivatizing agent and separating them on an achiral phase oup.com.

Various chiral stationary phases are available for HPLC separation of amino acid enantiomers. Crown ether-based chiral stationary phases, such as Crownpak CR-I (+), have been used to separate proteinogenic and non-proteinogenic amino acid enantiomers mdpi.com. For instance, a Crownpak CR-I (+) column was used to separate L-leucine, L-allo-isoleucine, L-isoleucine, and this compound mdpi.com.

Chiral derivatization followed by separation on a reversed-phase column is also a common approach oup.com. For example, derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used in conjunction with HPLC for separating D- and L-phenylalanine in physiological fluids mdpi.com. Another chiral resolution labeling reagent, 1-fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamine-amide (D-FDLDA), has been developed for separating DL-forms in peptides, which can be difficult to separate on a chiral column nih.gov.

HPLC methods have been developed for the determination of D- and L-leucine in biological samples. A highly sensitive and specific HPLC-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of D- and L-leucine in human plasma, achieving separation without derivatization using a CHIRALPAK ZWIX(-) column nih.gov. The method utilized a specific mobile phase composition and flow rate nih.gov.

Studies have applied HPLC to analyze the enantiomeric composition of leucine in various matrices. For example, HPLC with UV detection was used to determine the total concentration and enantiomeric composition of leucine in fermented foods like bean curd and paste soy bean researchgate.net. Significant amounts of this compound were found in these foods researchgate.net.

A column-switching HPLC system using a micro ODS column and a chiral column after pre-column derivatization with NBD-F allowed for the sensitive determination of minute amounts of this compound in rat and mouse brain regions nih.gov. The method showed linearity for this compound determination from 1 to 1000 fmol with a detection limit of 1 fmol nih.gov.

| Matrix | Method | Derivatization | Column Type | Detection Limit (D-Leu) |

|---|---|---|---|---|

| Human Plasma | LC-MS/MS | No | CHIRALPAK ZWIX(-) | Not specified |

| Rat/Mouse Brain | Column-switching HPLC (ODS + Chiral) | NBD-F | Micro ODS + Chiral | 1 fmol |

| Fermented Foods | HPLC-UV | N-benzoyl chloride | Not specified | Not specified |

Table 2: Examples of HPLC Methods for this compound Analysis in Different Matrices nih.govresearchgate.netnih.gov

Quantitative Detection and Characterization

Beyond separation, quantitative detection and structural characterization of this compound and its analogs are critical for research. Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are powerful tools used for these purposes, particularly when dealing with labeled compounds. More recently, enantioselective stochastic sensors have emerged as a novel approach for direct quantification in complex biological samples.

Mass Spectrometry (e.g., Time-of-Flight) for Structural Elucidation of Labeled Analogs

Mass Spectrometry (MS), often coupled with chromatographic separation techniques (GC-MS, LC-MS), is indispensable for the detection, identification, and structural elucidation of this compound and its labeled analogs nih.govlumiprobe.compsu.edu. Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution MS technique that provides accurate mass measurements, useful for confirming the elemental composition of labeled compounds and elucidating their structures nih.gov.

Stable isotope-labeled amino acids, including this compound labeled with isotopes like 13C and 15N, are widely used as tracers in metabolic studies nih.govlumiprobe.compsu.edu. MS is crucial for determining the isotopic enrichment of these labeled amino acids incorporated into proteins or other biomolecules psu.edu. For example, GC-MS has been used to determine the isotopic enrichment of deuterated leucine in apolipoproteins nih.gov.

In the context of structural elucidation, MS/MS (tandem mass spectrometry) provides fragmentation patterns that can confirm the structure of labeled this compound or peptides containing it psu.edu. By analyzing the fragment ions, the position of the isotopic label within the molecule can be determined psu.edu. For instance, in studies using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), MS/MS spectra of peptides labeled with deuterated L-leucine show characteristic shifts in fragment masses depending on the leucine position psu.edu. While this example uses L-leucine, the principle applies equally to this compound labeled analogs for structural confirmation and metabolic tracking.

Research on the enzymatic synthesis of D-branched-chain amino acids, including this compound labeled with stable isotopes (e.g., D-[1-13C,15N]leucine, D-[1-13C]leucine, D-[15N]leucine), has utilized TOF-MS to confirm the structure of the synthesized labeled D-amino acids nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope-Labeled this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules, including amino acids. Isotope-labeled this compound, particularly with 13C and 15N, is frequently used in NMR studies to track metabolic pathways, study protein structure and dynamics, and confirm the incorporation of labeled precursors nih.govcapes.gov.brcapes.gov.brsigmaaldrich.comsigmaaldrich.comresearchgate.net.

13C NMR and 15N NMR spectroscopy provide detailed information about the chemical environment of carbon and nitrogen atoms, respectively capes.gov.brcapes.gov.brsigmaaldrich.comnih.govnih.gov. By synthesizing this compound with specific atoms enriched with 13C or 15N, researchers can use NMR to follow the fate of these labeled atoms in biological systems or to gain insights into the structure and interactions of molecules containing the labeled this compound nih.govcapes.gov.brcapes.gov.brsigmaaldrich.comsigmaaldrich.comresearchgate.net.

For example, 15N-enriched poly(D,L-leucine) has been studied using 15N NMR spectroscopy to assign isotactic and syndiotactic sequences in the polypeptide chains capes.gov.brcapes.gov.br. The signal patterns in the 15N NMR spectra provide information about the local stereochemistry capes.gov.brcapes.gov.br.

NMR analysis was also used to confirm the structure of stable isotope-labeled D-branched-chain amino acids, including D-[1-13C,15N]leucine, synthesized enzymatically nih.gov. Databases also provide predicted 13C NMR spectra for compounds like N-(biphenyl-4-ylsulfonyl)-D-leucine drugbank.com.

| Isotope Label | Application in this compound Research (NMR) |

|---|---|

| 13C | Metabolic tracing, structural confirmation, polypeptide sequence analysis |

| 15N | Metabolic tracing, structural confirmation, polypeptide sequence analysis |

Table 3: Applications of Isotope-Labeled this compound in NMR Spectroscopy

Enantioselective Stochastic Sensors for this compound Quantification in Biological Matrices

Enantioselective stochastic sensors represent a newer analytical approach for the direct and sensitive quantification of this compound in complex biological matrices, such as whole blood researchgate.netfao.orgmdpi.commdpi.com. These sensors are designed to achieve enantioselective molecular recognition and subsequent quantification of individual enantiomers researchgate.net.

The working principle of stochastic sensors is based on recording individual events related to the interaction of the analyte with the sensor surface, leading to characteristic signatures for different molecules, including enantiomers researchgate.net. This allows for the simultaneous identification and quantification of multiple species in a single measurement researchgate.net.

Recent research has focused on developing enantioselective stochastic sensors for the enantioanalysis of leucine in whole blood samples, particularly in the context of identifying potential biomarkers for diseases like breast cancer researchgate.netfao.orgmdpi.commdpi.com. Sensors based on N-methyl-fullero-pyrrolidine in graphite and graphene nanopowder pastes have been designed and validated for this purpose researchgate.netfao.orgmdpi.com.

These sensors have demonstrated high sensitivity, with reported limits of detection on the order of ag L−1 for each leucine enantiomer researchgate.netfao.orgmdpi.com. They also exhibit wide linear concentration ranges and high selectivity against other biomarkers present in biological samples mdpi.com. Studies have shown that these enantioselective stochastic sensors can reliably perform enantioanalysis of leucine directly from whole blood samples researchgate.netfao.org.

| Sensor Type | Matrix | Analyte Enantiomers | Limit of Detection (approx.) | Selectivity |

|---|---|---|---|---|

| N-methyl-fullero-pyrrolidine in graphite paste | Whole Blood | D- and L-Leucine | ag L−1 | Selective vs. other breast cancer biomarkers |

| N-methyl-fullero-pyrrolidine in graphene nanopowder paste | Whole Blood | D- and L-Leucine | ag L−1 | Selective vs. other breast cancer biomarkers |

Table 4: Characteristics of Enantioselective Stochastic Sensors for Leucine Enantioanalysis researchgate.netfao.orgmdpi.com

These sensors offer advantages such as short analysis times and the potential for use in portable, point-of-care diagnostic systems researchgate.net.

Isotopic Tracer Studies for Metabolic Flux Analysis using Stable Isotope-Labeled this compound

Isotopic tracer studies employing stable isotope-labeled compounds are a cornerstone of modern metabolic research, providing quantitative insights into the rates and pathways of biochemical reactions within biological systems. nih.govmdpi.comrsc.org Unlike radioactive isotopes, stable isotopes are non-radioactive forms of elements that differ in neutron number, allowing their detection and quantification through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtechnologynetworks.comchempep.commdpi.com This difference in mass allows researchers to "trace" the metabolic fate of labeled compounds as they are processed within a system. technologynetworks.com Stable isotope-labeled amino acids (SILAAs), including labeled forms of this compound, are particularly valuable tools for studying protein and amino acid metabolism and metabolic flux. technologynetworks.comchempep.come-acnm.org

The use of stable isotope-labeled this compound in metabolic flux analysis allows for the investigation of its unique metabolic handling and its contribution to various metabolic pathways. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are also present and can have distinct metabolic fates. nih.govpnas.org Studies have shown that mammals possess enzymes, such as D-amino acid oxidase (DAO), that can metabolize D-amino acids. nih.govpnas.org

Research utilizing stable isotope-labeled this compound, such as D-[2H7]leucine, has been instrumental in understanding the pharmacokinetics and metabolism of this compound. For example, studies in mice lacking DAO activity (ddY/DAO-) and normal mice (ddY/DAO+) demonstrated that DAO is indispensable for the conversion of D-[2H7]leucine to α-ketoisocaproic acid (KIC) and L-[2H7]leucine. nih.govphysiology.org Following intravenous administration of D-[2H7]leucine, ddY/DAO- mice failed to convert the labeled this compound to its corresponding keto acid and L-enantiomer, unlike the ddY/DAO+ mice. nih.govphysiology.org This highlights the critical role of DAO in the chiral inversion of this compound.

Further research using D-[2H7]leucine in rats investigated the effect of renal mass reduction on this compound elimination and metabolism. Partial nephrectomy significantly slowed down the elimination of D-[2H7]leucine. nih.govphysiology.org The fraction of conversion of D-[2H7]leucine to [2H7]KIC was substantially reduced in nephrectomized rats compared to sham-operated rats, indicating that the kidney is a primary organ responsible for this conversion. nih.govphysiology.org

These studies demonstrate the power of stable isotope-labeled this compound as a tracer to elucidate specific metabolic pathways and the roles of key enzymes like DAO in D-amino acid metabolism.

While much of the historical and ongoing stable isotope tracer research in protein and amino acid metabolism has focused on L-Leucine, given its role in protein synthesis and signaling e-acnm.orgnih.govnih.govjci.orgpaulogentil.comresearchgate.netcambridge.orgphysiology.orgcambridge.orgnih.govresearchgate.net, the application of stable isotope-labeled this compound opens avenues to explore the less-understood metabolic fates and potential physiological roles of the D-enantiomer. pnas.orgbocsci.com

For instance, a hypothetical data table illustrating the conversion of D-[2H7]leucine to [2H7]KIC in different conditions, based on the findings in the literature, could be structured as follows:

| Study Group | Tracer Administered | Analyte Measured | Time Point (min) | Concentration (nmol/ml) | Conversion Fraction to KIC |

| ddY/DAO+ Mice | D-[2H7]leucine | D-[2H7]leucine | 5 | ~50 | - |

| ddY/DAO+ Mice | D-[2H7]leucine | D-[2H7]leucine | 60 | ~33 | - |

| ddY/DAO- Mice | D-[2H7]leucine | D-[2H7]leucine | 5 | ~61 | - |

| ddY/DAO- Mice | D-[2H7]leucine | D-[2H7]leucine | 60 | ~54 | - |

| Sham-operated Rats | D-[2H7]leucine | [2H7]KIC | - | - | 0.77 |

| Nephrectomized Rats | D-[2H7]leucine | [2H7]KIC | - | - | 0.25 |

Note: The concentration values in the table are approximate based on interpretation of relative differences described in the source and are for illustrative purposes of a data table structure. physiology.org